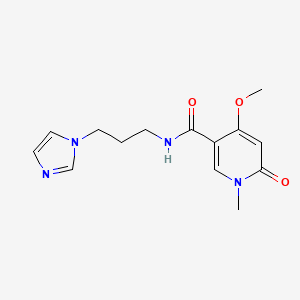
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Landwirtschaftliche Biotechnologie
Diese Verbindung wurde auf ihr Potenzial zur Steigerung des Pflanzenwachstums untersucht. Forschungen zeigen, dass Derivate dieser Verbindung, wenn sie mit β-Cyclodextrin komplexiert sind, das Wurzelwachstum bei Weizensorten signifikant fördern können . Diese Anwendung könnte die landwirtschaftlichen Praktiken revolutionieren, indem sie die Erträge und die Widerstandsfähigkeit der Pflanzen verbessert.
Pharmazeutische Entwicklung
Imidazolderivate, die die Kernstruktur dieser Verbindung beinhalten, sind für ihr breites therapeutisches Potenzial bekannt. Sie zeigen eine Reihe von biologischen Aktivitäten, wie z. B. antibakterielle, antimykotische und antitumorale Eigenschaften . Diese Verbindung könnte ein Vorläufer bei der Synthese neuer Medikamente sein, die auf verschiedene Krankheiten abzielen.
Proteinabbau
Verbindungen mit ähnlichen Strukturen wurden in Methoden zur Induktion des Proteinabbaus verwendet. Dies ist besonders relevant bei der Entwicklung von Behandlungen für Krankheiten, die durch eine abnorme Proteinktivität verursacht werden . Die fragliche Verbindung könnte ein Kandidat für weitere Forschungsarbeiten zu gezielten Proteinabbautherapien sein.
Anti-Candida-Anwendungen
Forschungen haben gezeigt, dass bestimmte Imidazol-haltige Verbindungen eine starke Anti-Candida-Aktivität besitzen. Sie können effektiver sein als herkömmliche Behandlungen wie Fluconazol, was darauf hindeutet, dass diese Verbindung zu einer neuen Klasse von Antimykotika entwickelt werden könnte .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-9-11(12(21-2)8-13(17)19)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10H,3-4,6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGUSOOPAGLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














